![molecular formula C16H14FNO3 B6369733 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% CAS No. 1261946-32-0](/img/structure/B6369733.png)
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95%
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Overview
Description
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% (2-EFPBA) is an organic compound widely used in synthetic organic chemistry. It is a crystalline solid with a melting point of 127-129°C and a molecular weight of 300.25 g/mol. 2-EFPBA is a versatile reagent used for the synthesis of various compounds, including drugs and drug intermediates. It is also used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has been used in a wide range of scientific research applications, including the synthesis of drugs and drug intermediates, the preparation of polymers and other materials, and the development of new catalysts. It has been used as a starting material in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of polymers and other materials for the development of new catalysts.
Mechanism of Action
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% acts as a nucleophile, forming a covalent bond with a leaving group. This reaction is known as a nucleophilic substitution reaction. The leaving group is usually a halide, such as a chloride or a bromide. The reaction proceeds through a series of steps, including the formation of a carbocation intermediate, the attack of the nucleophile, and the formation of the product.
Biochemical and Physiological Effects
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is a readily available reagent that is relatively inexpensive and easy to use. It is also a versatile reagent that can be used for a wide range of reactions. The main limitation for its use in laboratory experiments is that it is a relatively toxic compound, so proper safety precautions must be taken when handling it.
Future Directions
In the future, 2-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% could be used in the development of new drugs and drug intermediates. It could also be used in the synthesis of new polymers and other materials. Additionally, further research could be conducted to explore its potential biochemical and physiological effects. Finally, it could be used in the development of new catalysts for use in organic synthesis.
Synthesis Methods
2-[4-(Ethylcarbamoyl)-3-fluorophenyl]benzoic acid, 95% can be synthesized from ethylbenzene and 4-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 8-10 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product can then be purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
2-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-2-18-15(19)13-8-7-10(9-14(13)17)11-5-3-4-6-12(11)16(20)21/h3-9H,2H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLUCYYHQVHQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683389 |
Source
|
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-32-0 |
Source
|
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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